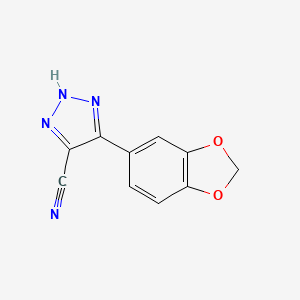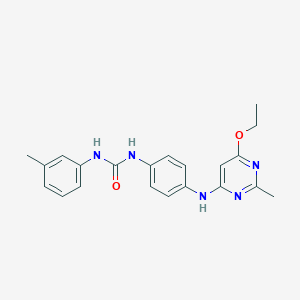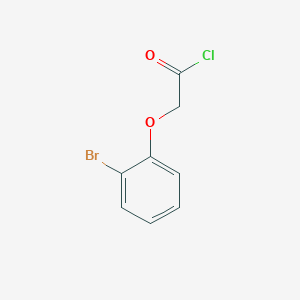![molecular formula C12H18O4 B2365942 {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol CAS No. 392711-13-6](/img/structure/B2365942.png)
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Synthetic Applications
- Electrosynthesis Using Fluoride Ion Mediator: The compound has been utilized in electrosynthesis, involving anodic oxidation and nucleophilic substitution, showcasing its utility in synthetic chemistry (Furuta & Fuchigami, 1998).
Pharmaceutical Synthesis
- Synthesis of Antimicrobial Agents: It has been used in the synthesis of novel compounds with significant antibacterial and antifungal activities, highlighting its relevance in pharmaceutical research (Mandala et al., 2013).
Polymer Science
- Electron-Injecting Materials for Polymer LEDs: In polymer science, derivatives of this compound have been used in the synthesis of alcohol-soluble neutral conjugated polymers, which serve as efficient electron-injecting materials for polymer light-emitting diodes (Huang et al., 2009).
Catalysis
- Catalytic Oxidation Property: Dioxomolybdenum(VI) complexes derived from this compound have been evaluated for their catalytic oxidation properties, contributing to the field of catalytic chemistry (Zhu, 2018).
Material Science
- Photochemical Studies: The compound has been studied for its photochemical behavior, contributing to the understanding of photo-reorganization in organic chemistry (Dalal et al., 2017).
Surface Science
- Surface Site Probing in Metal Oxides: It has been used in studies probing the surface sites of metal oxides, specifically in the adsorption and desorption of methanol on ceria nanocrystals, which is vital in understanding surface chemistry (Wu et al., 2012).
Wirkmechanismus
While the specific mechanism of action for {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol is not available, a similar compound, Meso-Tetrakis-(3,4,5-tris{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenyl)porphyrin (TEG12PH2), has been reported as an ‘omnisoluble’ reference for singlet oxygen (1O2) generation quantum yield (ΦSO) estimation .
Eigenschaften
IUPAC Name |
[4-[2-(2-methoxyethoxy)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,13H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDWDXBVVTXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2365865.png)
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![N-cyclopentyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2365870.png)


![7-chloro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2365873.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(2-(3-Nitrophenyl)vinyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2365875.png)
![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
![1-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2365881.png)
